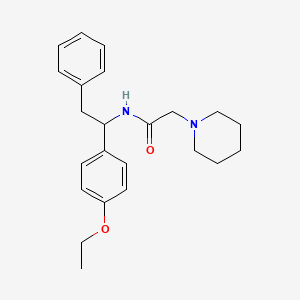
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is a complex organic compound with a molecular formula of C22H28N2O3. This compound is characterized by the presence of a piperidine ring, an ethoxyphenyl group, and a phenethyl group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of p-ethoxyphenylacetic acid with phenethylamine to form an amide intermediate. This intermediate is then reacted with piperidine and acetic anhydride under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(alpha-(p-Methoxyphenyl)phenethyl)-1-piperidineacetamide
- N-(alpha-(p-Propoxyphenyl)phenethyl)-1-piperidineacetamide
- N-(alpha-(p-Butoxyphenyl)phenethyl)-1-piperidineacetamide
Uniqueness
N-(alpha-(p-Ethoxyphenyl)phenethyl)-1-piperidineacetamide is unique due to its specific ethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
36838-40-1 |
|---|---|
Molecular Formula |
C23H30N2O2 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
N-[1-(4-ethoxyphenyl)-2-phenylethyl]-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-21-13-11-20(12-14-21)22(17-19-9-5-3-6-10-19)24-23(26)18-25-15-7-4-8-16-25/h3,5-6,9-14,22H,2,4,7-8,15-18H2,1H3,(H,24,26) |
InChI Key |
SQZYSZBLKALDPA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC2=CC=CC=C2)NC(=O)CN3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















